N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide
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Overview
Description
N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the phenyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Uniqueness
N-(3-(3-Phenyl-1H-indol-2-yl)propyl)acetamide is unique due to its specific structural features and the presence of the phenyl group at the 3-position of the indole core. This structural modification may confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
CAS No. |
823821-82-5 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[3-(3-phenyl-1H-indol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C19H20N2O/c1-14(22)20-13-7-12-18-19(15-8-3-2-4-9-15)16-10-5-6-11-17(16)21-18/h2-6,8-11,21H,7,12-13H2,1H3,(H,20,22) |
InChI Key |
RDNPCEKWPMVPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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